REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[CH:11]=[CH:10][C:7]([CH2:8][OH:9])=[CH:6][CH:5]=1.F[C:13]1[CH:18]=[CH:17][C:16]([S:19]([C:22]2[C:33]([O:34][CH3:35])=[CH:32][C:25]3[CH2:26][CH2:27][N:28]([CH3:31])[CH2:29][CH2:30][C:24]=3[CH:23]=2)(=[O:21])=[O:20])=[CH:15][CH:14]=1.Cl>CS(C)=O>[ClH:3].[Cl:3][C:4]1[CH:11]=[CH:10][C:7]([CH2:8][O:9][C:13]2[CH:18]=[CH:17][C:16]([S:19]([C:22]3[C:33]([O:34][CH3:35])=[CH:32][C:25]4[CH2:26][CH2:27][N:28]([CH3:31])[CH2:29][CH2:30][C:24]=4[CH:23]=3)(=[O:21])=[O:20])=[CH:15][CH:14]=2)=[CH:6][CH:5]=1 |f:0.1,6.7|
|
Name
|
|
Quantity
|
2.52 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CO)C=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
fluorosulfone
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)S(=O)(=O)C1=CC2=C(CCN(CC2)C)C=C1OC
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Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
This solution was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 30° C. (internal)
|
Type
|
CUSTOM
|
Details
|
to give a grey clear solution
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Type
|
CUSTOM
|
Details
|
the temperature below 35° C.
|
Type
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STIRRING
|
Details
|
the solution was stirred until the temperature
|
Type
|
CUSTOM
|
Details
|
(approximately 10 minutes)
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for 1.5 hours with monitoring by LC and MS
|
Duration
|
1.5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (400 mL×1 and 250 mL×2) [
|
Type
|
EXTRACTION
|
Details
|
this extraction
|
Type
|
CUSTOM
|
Details
|
was done by decantation into a separating funnel
|
Type
|
CUSTOM
|
Details
|
as leaving the oil which
|
Type
|
CUSTOM
|
Details
|
had precipitated in the conical flask along with some aqueous]
|
Type
|
WASH
|
Details
|
The ethyl acetate extracts were washed with a mixture of water 200 mL, brine 20 mL and 2M HCl 10 mL
|
Type
|
TEMPERATURE
|
Details
|
The combined aqueous layers were cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (400 mL×1 and 250 mL×2)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=CC=C(COC2=CC=C(C=C2)S(=O)(=O)C2=CC3=C(CCN(CC3)C)C=C2OC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |